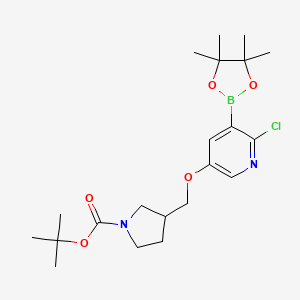

tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

Beschreibung

tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate is a boronic ester-containing compound with the molecular formula C₂₁H₃₂BClN₂O₅ and a molecular weight of 438.75 g/mol (CAS: 1262133-83-4) . The structure comprises a pyrrolidine ring linked via a methyleneoxy group to a 6-chloropyridine moiety substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This boronate ester is critical for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

tert-butyl 3-[[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32BClN2O5/c1-19(2,3)28-18(26)25-9-8-14(12-25)13-27-15-10-16(17(23)24-11-15)22-29-20(4,5)21(6,7)30-22/h10-11,14H,8-9,12-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZFPYJLHWLHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)OCC3CCN(C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674061 | |

| Record name | tert-Butyl 3-({[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}methyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262133-83-4 | |

| Record name | tert-Butyl 3-({[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}methyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Remember, this compound’s precise mechanism awaits further investigation. Researchers continue to explore its potential therapeutic applications, and perhaps one day, we’ll unravel its secrets completely! 🧪🔍 . If you have any more questions or need additional information, feel free to ask!

Biologische Aktivität

Chemical Identity

tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 438.75 g/mol. Its structure features a pyrrolidine core with a tert-butyl ester and a dioxaborolane moiety, which is significant for its biological interactions.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily revolves around its ability to interact with various biological targets, particularly in the context of cancer and infectious diseases. The presence of the pyridine and dioxaborolane groups suggests potential mechanisms involving enzyme inhibition or modulation of signal transduction pathways.

In Vitro Studies

Recent studies have indicated that derivatives of similar structures can exhibit potent inhibitory effects on cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the nanomolar range against various cancer types. Notably, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, demonstrating a significant selectivity over non-cancerous cells like MCF10A .

Case Studies

-

Cancer Cell Proliferation Inhibition

In a study focusing on pyrimidine derivatives, compounds analogous to tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate exhibited strong anti-proliferative effects against various cancer cell lines. The data showed that these compounds could significantly inhibit cell growth while presenting lower toxicity profiles against normal cells . -

Metastasis Inhibition

Another significant finding was related to the compound's ability to inhibit lung metastasis in mouse models injected with MDA-MB-231 cells. The treatment led to reduced metastatic nodules compared to controls and established a promising therapeutic window for further development .

Table 1: Summary of Biological Activity

| Activity Type | Target Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Anti-proliferative | MDA-MB-231 (TNBC) | 0.126 | High |

| Anti-proliferative | MCF10A (Normal) | > 2.0 | Low |

| Metastasis Inhibition | Mouse Model | N/A | N/A |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H32BClN2O5 |

| Molecular Weight | 438.75 g/mol |

| CAS Number | 1262133-83-4 |

| Purity | >95% |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen vs. Boronate : Replacement of the boronate group with iodine (e.g., in ) eliminates Suzuki coupling utility but enhances electrophilicity for nucleophilic substitutions.

- Substituent Position : The boronate group on pyridine (target compound) enables direct aryl-aryl coupling, whereas aliphatic boronate (Compound 26 ) is less reactive in cross-couplings.

Boronate Esters with Heterocyclic Cores

The target compound’s pyridine core distinguishes it from pyrazole-based boronic esters , which exhibit distinct electronic and steric properties:

Key Comparison :

Functional Group Modifications

- Linker Variations :

- The target compound uses a methyleneoxy (-OCH₂-) linker. Compound 28 employs a methoxypropan-2-yl linker, introducing conformational flexibility.

- tert-Butyldimethylsilyloxy (TBS) Protection : In HB615 , a TBS group replaces the boronate, enhancing stability but requiring deprotection for further reactions.

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

- Functionalization of the Pyridine Core : Introduction of chloro and boronate ester substituents at specific positions on the pyridine ring.

- Formation of the Pyridin-3-yloxy Linkage : Coupling of the functionalized pyridine with a pyrrolidine derivative via an ether bond.

- Protection of the Pyrrolidine Amine : Installation of the tert-butyl carbamate protecting group on the pyrrolidine nitrogen.

Detailed Preparation Steps

Formation of the Boronate Ester on the Pyridine Ring

- Method : Miyaura borylation is the primary method to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety on the pyridine ring.

- Reagents and Conditions :

- Starting from a halogenated pyridine derivative (e.g., 5-bromo-6-chloropyridin-3-ol or similar).

- Use of bis(pinacolato)diboron as the boron source.

- Palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Base: Potassium acetate (KOAc) or similar.

- Solvent: Anhydrous 1,4-dioxane or dimethylformamide (DMF).

- Temperature: 80–85 °C.

- Atmosphere: Inert (nitrogen or argon) to avoid oxidation.

- Reaction Time : Typically 4–16 hours depending on scale and substrate.

- Example Yield : Around 40–90% depending on substrate and conditions.

This step converts a halogenated pyridine into the corresponding boronate ester with retention of the chloro substituent at the 6-position, crucial for subsequent reactivity and selectivity.

Formation of the Pyridin-3-yloxy Linkage to Pyrrolidine

- Method : Nucleophilic substitution or coupling of the pyridin-3-ol derivative with a pyrrolidine derivative bearing a suitable leaving group or activated site.

- Typical Reaction :

- The hydroxyl group at the 3-position of the pyridine reacts with a bromomethyl or chloromethyl pyrrolidine derivative.

- Base-mediated conditions to promote ether formation.

- Protection : The pyrrolidine nitrogen is protected as a tert-butyl carbamate (Boc group) to prevent side reactions.

- Reagents :

- tert-Butyl chloroformate for carbamate formation.

- Base such as triethylamine.

- Conditions :

- Low temperature (0–5 °C) to minimize side reactions during carbamate formation.

- Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Outcome : Formation of tert-butyl 3-((6-chloro-5-(pinacol boronate)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate.

This step links the boronate-functionalized pyridine to the pyrrolidine ring via an ether bond, while the Boc group protects the amine functionality.

Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Solvent | Temperature | Atmosphere | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Miyaura Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane/DMF | 80–85 °C | N₂/Ar | 4–16 h | 40–90 |

| Ether Formation (Pyridin-3-yloxy linkage) | Pyridin-3-ol derivative, protected pyrrolidine alkyl halide | DCM/THF | 0–25 °C | Ambient | Several h | 70–85 |

| Boc Protection of Pyrrolidine | tert-Butyl chloroformate, triethylamine | DCM/THF | 0–5 °C | Ambient | 1–3 h | >90 |

Purification and Characterization

- Purification Methods :

- Column chromatography on silica gel using gradient elution (hexane/ethyl acetate).

- Recrystallization from ethanol/water mixtures to enhance purity.

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR): ^1H NMR signals for tert-butyl protons at ~1.36 ppm confirm Boc protection.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identification of carbamate C=O stretch (~1680–1720 cm⁻¹).

- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purity assessment.

Research Findings and Notes on Preparation

- The boronate ester group is stable under the basic conditions used during the ether formation and Boc protection steps but sensitive to protic solvents.

- The chloro substituent at the 6-position of the pyridine ring enhances electrophilicity and can be used for further functionalization if desired.

- The tert-butyl carbamate group provides stability and solubility advantages, facilitating handling and purification.

- The overall synthetic route is modular, allowing for variation in substituents for structure-activity relationship studies in medicinal chemistry or materials science.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Key Synthetic Strategy | Sequential Miyaura borylation, ether bond formation, and Boc protection |

| Boronate Ester Formation | Pd-catalyzed Miyaura borylation of halogenated pyridine with bis(pinacolato)diboron |

| Pyridin-3-yloxy Linkage Formation | Nucleophilic substitution of pyridin-3-ol with protected pyrrolidine alkyl halide |

| Protective Group Installation | Boc protection of pyrrolidine amine using tert-butyl chloroformate under mild basic conditions |

| Typical Yields | 40–90% for borylation; 70–85% for ether formation; >90% for Boc protection |

| Purification | Silica gel chromatography, recrystallization |

| Characterization | NMR, HRMS, FT-IR, TLC, HPLC |

Q & A

Q. What are the key synthetic routes for preparing this compound?

The synthesis typically involves sequential functionalization of the pyrrolidine and pyridine moieties. A common approach includes:

- Step 1: Coupling a tert-butyl-protected pyrrolidine derivative with a chloropyridine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the ether linkage .

- Step 2: Introducing the dioxaborolane group via Suzuki-Miyaura cross-coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst .

- Industrial Optimization: Continuous flow microreactors enhance scalability and yield by improving heat/mass transfer .

Q. What analytical techniques are recommended for characterizing its purity and structure?

- LC-MS: Monitors reaction progress and confirms molecular weight (e.g., [M+H]⁺ peak) .

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assigns protons/carbons in the pyrrolidine (δ 1.4–1.5 ppm for tert-butyl) and pyridine (δ 7.5–8.5 ppm) moieties .

- ¹¹B NMR: Verifies boron incorporation (δ ~30 ppm for dioxaborolane) .

- HPLC: Quantifies purity (>95% for biological assays) .

Q. What are its primary applications in medicinal chemistry research?

- Suzuki-Miyaura Cross-Coupling: The dioxaborolane group enables carbon-carbon bond formation for synthesizing biaryl drug candidates (e.g., kinase inhibitors) .

- Prodrug Development: The tert-butyl carbamate protects amine functionalities, enhancing metabolic stability during in vivo studies .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 80°C yields >85% coupling efficiency .

- Base Sensitivity: Use mild bases (e.g., K₃PO₄) to prevent decomposition of the dioxaborolane group .

- Contradictions: Batch reactors may require longer reaction times (24–48 hrs) compared to flow systems (2–4 hrs) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Q. What strategies improve the stability of the dioxaborolane moiety in aqueous conditions?

- Lyophilization: Store the compound as a lyophilized powder to minimize hydrolysis .

- Buffered Solutions: Use pH 7.4 PBS with 10% DMSO to stabilize boronates in biological assays .

- Analog Studies: Fluorinated dioxaborolane derivatives (e.g., 5-fluoropyrazine analogs) show enhanced stability .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.